molecular formula C18H18N8O3 B2544102 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide CAS No. 2034413-56-2

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide

Cat. No.: B2544102
CAS No.: 2034413-56-2
M. Wt: 394.395
InChI Key: KNYUWEXTDFKMBN-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core (4,5-dimethyl-6-oxo-1,6-dihydropyrimidine) linked via an acetamide group to a triazolo[4,3-a]pyridine scaffold bearing a 3-methyl-1,2,4-oxadiazole substituent. The pyrimidinone moiety is a common pharmacophore in kinase inhibitors, while the triazolopyridine and oxadiazole rings contribute to π-π stacking and hydrogen-bonding interactions, enhancing target binding .

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O3/c1-10-11(2)20-9-25(18(10)28)8-16(27)19-7-15-23-22-14-6-13(4-5-26(14)15)17-21-12(3)24-29-17/h4-6,9H,7-8H2,1-3H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYUWEXTDFKMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the oxadiazole and triazolopyridine groups through various coupling reactions. Common reagents used in these reactions include:

    Pyrimidine synthesis: Starting materials such as 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine are synthesized through condensation reactions involving urea and β-diketones.

    Oxadiazole formation: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids.

    Triazolopyridine synthesis: This moiety is introduced through cycloaddition reactions involving azides and alkynes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

  • The compound has shown efficacy against various bacterial strains. In vitro studies have demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.

2. Anticancer Properties

  • In vitro assays have revealed that the compound induces apoptosis in HepG2 liver cancer cells. The effective concentration (IC50) suggests significant cytotoxicity at low concentrations. Mechanistically, this involves the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2.

3. Anti-inflammatory Effects

  • Preliminary studies suggest that the compound may inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

4. Antidiabetic Activity

  • The compound's ability to modulate metabolic pathways indicates potential applications in diabetes management through enzyme inhibition related to glucose metabolism.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives of pyrimidine compounds, the target compound demonstrated significant antibacterial activity with a MIC of 15.62 µg/mL against Staphylococcus aureus. This suggests its potential as a candidate for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro investigations conducted on HepG2 liver cancer cells revealed that treatment with the compound resulted in significant apoptosis induction. The study reported an IC50 value indicating effective cytotoxicity at concentrations lower than many existing chemotherapeutics. The mechanism was linked to modulation of apoptotic pathways involving p53 signaling.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular signaling.

Comparison with Similar Compounds

Key Differences :

  • The triazolo[4,3-a]pyridine in the target compound offers a planar, electron-rich system distinct from the benzooxazinone’s bicyclic oxygen-containing ring .
  • Oxadiazoles (target) are more metabolically stable than dithiazoles (), which are prone to ring-opening reactions .

Substituent Effects

  • Target Compound: 4,5-Dimethyl groups on pyrimidinone may enhance steric shielding, prolonging metabolic stability. The 3-methyl-oxadiazole improves lipophilicity.
  • Compounds: Chloro and cyano substituents on dithiazoles enhance electrophilicity, facilitating nucleophilic transformations .

Critical Insights :

  • The triazolo[4,3-a]pyridine in the target compound may mimic ATP-binding motifs in kinases, a feature absent in benzooxazinones .
  • Dithiazole derivatives () exhibit broad-spectrum activity but face stability challenges compared to oxadiazoles .

Biological Activity

The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with various substituents that contribute to its biological activity. The synthesis typically involves multi-step organic reactions where key intermediates are formed through condensation reactions. For instance, the condensation of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine with specific amines under controlled conditions is a common synthetic route .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

Antimicrobial Activity : Preliminary studies suggest that derivatives of related compounds show significant antimicrobial properties against various bacterial strains . The presence of specific functional groups in the structure may enhance this activity.

Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The compound's mechanism may involve interaction with COX isoforms leading to reduced production of pro-inflammatory mediators .

Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro. Studies on cell lines such as L929 and A549 indicate varied effects on cell viability depending on concentration and exposure time .

The mechanism through which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. This binding can lead to alterations in enzymatic activity or gene expression involved in critical biological pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus spp.
Anti-inflammatoryInhibits COX enzymes leading to reduced inflammation
CytotoxicityVaries across different cell lines; some derivatives enhance viability

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of related oxadiazole derivatives revealed that compounds with structural similarities exhibited strong bactericidal effects. The mechanism was hypothesized to involve interference with bacterial biofilm formation and metabolic pathways critical for bacterial survival .

Case Study: Anti-inflammatory Mechanism

In vitro assays have shown that certain derivatives selectively inhibit COX-2 over COX-1, suggesting potential for therapeutic use in conditions characterized by inflammation without the gastrointestinal side effects typically associated with non-selective COX inhibitors .

Q & A

What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Basic
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) is often used to form heterocyclic cores, as seen in analogous triazolo-pyrimidine derivatives . Key reagents include aminopyridines and acetamide precursors. Reaction conditions (e.g., base selection, temperature) significantly affect intermediates’ stability. For instance, using DBU (1,8-diazabicycloundec-7-ene) as a base facilitates HCl elimination during cyclization . Monitoring via NMR and IR spectroscopy ensures intermediate purity .

How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

Advanced
Optimization involves systematic screening of bases, solvents, and temperatures. For example, highlights that pyridinyl nitrogen coordination stabilizes intermediates, reducing side reactions. A factorial design approach can isolate variables (e.g., temperature ranges: 0–60°C, reaction times: 2–24 hours) . Computational tools like quantum chemical calculations (ICReDD methodology) predict optimal pathways, minimizing trial-and-error experimentation .

Which analytical techniques are critical for confirming structural integrity and purity?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are essential. NMR identifies proton environments (e.g., dihydropyrimidinone protons at δ 2.5–3.5 ppm), while IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight .

How should researchers resolve contradictions in reported bioactivity data across studies?

Advanced
Discrepancies may arise from assay variability (e.g., cell line differences) or compound stability. Comparative studies under standardized conditions (e.g., identical cell lines, pH, and temperature) are critical. For example, notes that imidazo[1,2-a]pyridine derivatives show varying antimicrobial activity due to solvent-dependent aggregation. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

What experimental design principles apply to evaluating this compound’s bioactivity?

Basic
Dose-response curves (e.g., IC₅₀ determination) and control groups (positive/negative) are foundational. Use in vitro assays (e.g., enzyme inhibition) followed by cell-based models (e.g., cancer cell lines). Molecular docking predicts target engagement (e.g., kinase active sites), guiding hypothesis-driven experiments .

How can AI-driven computational methods enhance reaction design and bioactivity prediction?

Advanced
Machine learning models trained on reaction databases (e.g., PubChem) predict feasible pathways and byproducts. Tools like COMSOL Multiphysics simulate reaction kinetics, while molecular dynamics (MD) models assess binding stability (e.g., oxadiazole interactions with hydrophobic pockets) . ICReDD’s feedback loop integrates computational predictions with experimental validation to refine synthesis protocols .

What strategies identify biological targets for this compound?

Basic
Molecular docking screens potential targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on conserved binding motifs, such as the triazolo-pyrimidine core’s hydrogen-bonding potential . Validate hits via competitive binding assays (e.g., fluorescence polarization) .

How can pharmacokinetic properties (e.g., absorption, metabolism) be systematically evaluated?

Advanced
Use in vitro assays:

  • Caco-2 cells for intestinal permeability.
  • Microsomal stability assays (e.g., liver microsomes) to assess metabolic degradation.
  • LC-MS/MS quantifies plasma stability and metabolite formation . For in vivo correlation, employ PK/PD modeling with compartmental analysis .

What factors influence chemical stability under physiological conditions?

Basic
Assess pH-dependent degradation (e.g., acidic stomach vs. neutral blood). Accelerated stability studies (40°C/75% RH) identify degradation products via HPLC. notes that basic conditions promote HCl elimination, suggesting buffered formulations for in vivo use .

How can structure-activity relationship (SAR) studies guide toxicity prediction?

Advanced
Modify substituents (e.g., methyl vs. trifluoromethyl groups) and evaluate toxicity in parallel with activity. For example, shows that chloro-substituted phenyl groups reduce hepatotoxicity compared to methoxy analogs. Use in silico tools like ProTox-II to predict organ-specific toxicity and prioritize analogs .

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